Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Overview
Description
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₄O₄ It is a derivative of cyclohexanone and is characterized by the presence of a hydroxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate can be synthesized through several methods. One common approach involves the reduction of methyl 2-(2-oxocyclohexyl)acetate using yeast. This method allows for the production of both enantiomers of the compound, which can be separated and utilized in different applications .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. These could include catalytic hydrogenation or other reduction techniques that can be performed on a larger scale to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-oxocyclohexyl)acetate: This compound has a similar structure but differs in the position of the oxo group.
Cyclohexanone derivatives: Other derivatives of cyclohexanone may have different functional groups, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6,8,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPXGZDATXHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457206 | |
Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352547-75-2 | |
Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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